molecular formula C66H83N15O21 B8236779 Tat-beclin 1

Tat-beclin 1

カタログ番号: B8236779
分子量: 1422.5 g/mol
InChIキー: QQPORJWPQLZFOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tat-beclin 1 is a synthetic peptide derived from the autophagy protein beclin 1. It is known for its potent ability to induce autophagy, a cellular degradation process that is crucial for maintaining cellular homeostasis and defense against various diseases. The peptide is composed of 31 amino acids and includes a sequence from the human immunodeficiency virus (HIV)-1 Tat protein, which facilitates its entry into cells .

準備方法

Synthetic Routes and Reaction Conditions: Tat-beclin 1 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin support.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .

化学反応の分析

Types of Reactions: Tat-beclin 1 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

Major Products: The major product of the synthesis is the this compound peptide itself. During its biological activity, it does not form additional chemical products but induces autophagic processes within cells .

科学的研究の応用

Tat-beclin 1 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and purification techniques.

    Biology: Investigated for its role in inducing autophagy, a process that helps in the degradation of damaged cellular components.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and infectious diseases. .

作用機序

Tat-beclin 1 exerts its effects by binding to and activating beclin 1, a key protein in the autophagy pathway. Beclin 1 is part of the class III phosphatidylinositol-3-kinase (PI3K) complex, which is essential for the nucleation of autophagic vesicles. By activating beclin 1, this compound promotes the formation of autophagosomes, which engulf and degrade damaged cellular components. This process helps in maintaining cellular homeostasis and protecting against various diseases .

類似化合物との比較

Tat-beclin 1 is unique in its ability to specifically induce autophagy through the activation of beclin 1. Similar compounds include:

This compound stands out due to its specific mechanism of action and its potential therapeutic applications in a wide range of diseases.

生物活性

Tat-Beclin 1 (Tat-BECN1) is a cell-permeable peptide derived from the Beclin 1 protein, which plays a crucial role in the regulation of autophagy. This compound has garnered significant interest due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, infections, and cardiovascular conditions. This article explores the biological activity of Tat-BECN1, summarizing key research findings, mechanisms of action, and implications for clinical use.

Tat-BECN1 activates autophagy through several mechanisms:

  • Beclin 1 Interaction : Tat-BECN1 directly binds to Beclin 1, a key regulator of autophagy that is part of Class III phosphoinositide 3-kinase (PI3K) complexes. This interaction promotes autophagosome formation and enhances cellular degradation processes .
  • mTORC1 Independence : Unlike many autophagy activators that rely on the mechanistic target of rapamycin complex 1 (mTORC1), Tat-BECN1 operates independently of this pathway. Studies have shown that Tat-BECN1 does not affect the phosphorylation status of mTORC1 substrates, suggesting a distinct regulatory mechanism .
  • Endocytosis Enhancement : At lower concentrations, Tat-BECN1 has been observed to enhance the endocytosis and degradation of proteins such as occludin, which is involved in maintaining tight junction integrity in epithelial cells .

Biological Activities and Applications

Tat-BECN1 has demonstrated several biological activities across various studies:

  • Neuroprotection : In models of neurodegenerative diseases, Tat-BECN1 has been shown to enhance the degradation of mutant huntingtin protein aggregates, indicating its potential as a therapeutic agent for conditions like Huntington's disease .
  • Antiviral Effects : The peptide exhibits antiviral properties by enhancing autophagic degradation of viral components in infections such as HIV-1 and West Nile virus. It has been effective in both in vitro and in vivo models .
  • Cardiac Protection : Research indicates that Tat-BECN1 can improve cardiac function during sepsis by promoting autophagy and reducing inflammation. This effect is particularly relevant in conditions where mTOR activation is detrimental .

Table 1: Summary of Key Findings on Tat-BECN1

StudyModelFindings
Shoji-Kawata et al. (2013)Sindbis virus infectionEnhanced degradation of viral components; neuroprotective effects observed.
Baraldo et al. (2020)Sepsis modelImproved cardiac function and reduced inflammation through enhanced autophagy.
Wong et al. (2019)Human intestinal epithelial cellsIncreased tight junction permeability via enhanced endocytosis at low doses.

Clinical Implications

The diverse biological activities of Tat-BECN1 suggest its potential utility in clinical settings:

  • Neurodegenerative Diseases : By promoting autophagic clearance of toxic aggregates, Tat-BECN1 may offer a novel therapeutic strategy for diseases like Alzheimer's and Huntington's.
  • Infectious Diseases : Its antiviral properties could be harnessed to develop treatments for viral infections that exploit autophagic pathways for replication.
  • Cardiovascular Disorders : The ability to modulate autophagy in cardiac tissues presents opportunities for treating conditions characterized by inflammation and impaired autophagic function.

特性

IUPAC Name

4-[[2-[[3-carboxy-2-[[2-[[2-[2-[1-[[4-carboxy-1-[(5-formamido-3,4-dioxo-1-phenylpentan-2-yl)amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[1-[[2-[(1-carboxy-2-hydroxypropyl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H83N15O21/c1-4-35(2)56(65(100)74-44(20-22-54(89)90)62(97)75-45(23-37-13-7-5-8-14-37)58(93)50(84)30-68-34-82)81-80-49(25-39-28-69-42-18-12-11-17-41(39)42)64(99)77-47(26-40-29-67-33-72-40)63(98)78-48(27-55(91)92)60(95)70-31-51(85)73-43(19-21-53(87)88)61(96)76-46(24-38-15-9-6-10-16-38)59(94)71-32-52(86)79-57(36(3)83)66(101)102/h5-18,28-29,33-36,43-49,56-57,69,80-81,83H,4,19-27,30-32H2,1-3H3,(H,67,72)(H,68,82)(H,70,95)(H,71,94)(H,73,85)(H,74,100)(H,75,97)(H,76,96)(H,77,99)(H,78,98)(H,79,86)(H,87,88)(H,89,90)(H,91,92)(H,101,102)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPORJWPQLZFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)CNC=O)NNC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(C(C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H83N15O21
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1422.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。